Cas no 1153734-86-1 (5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid)

5-Methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring an imidazole core substituted with a methyl group at the 5-position and a 3-(trifluoromethyl)phenyl moiety at the 2-position. The carboxylic acid functional group at the 4-position enhances its utility as a versatile intermediate in organic synthesis and pharmaceutical applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it valuable in the development of bioactive molecules. This compound is particularly useful in medicinal chemistry for constructing drug candidates targeting inflammation, oncology, or CNS disorders. Its well-defined structure allows for precise modifications, enabling researchers to explore structure-activity relationships effectively.
5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid structure
1153734-86-1 structure
商品名:5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid
CAS番号:1153734-86-1
MF:C12H9F3N2O2
メガワット:270.207273244858
MDL:MFCD08276076
CID:4573229
PubChem ID:43445097

5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-METHYL-2-(3-TRIFLUOROMETHYLPHENYL)-3H-IMIDAZOLE-4-CARBOXYLIC ACID
    • 5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
    • 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid
    • MDL: MFCD08276076
    • インチ: 1S/C12H9F3N2O2/c1-6-9(11(18)19)17-10(16-6)7-3-2-4-8(5-7)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19)
    • InChIKey: HRUGKWPGIJLEOT-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=CC=CC(C(F)(F)F)=C2)NC(C(O)=O)=C(C)N=1

5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-118299-0.25g
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95.0%
0.25g
$190.0 2025-02-19
Enamine
EN300-118299-1.0g
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95.0%
1.0g
$384.0 2025-02-19
Enamine
EN300-118299-5.0g
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95.0%
5.0g
$1117.0 2025-02-19
Enamine
EN300-118299-2.5g
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95.0%
2.5g
$756.0 2025-02-19
Chemenu
CM475700-250mg
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95%+
250mg
$190 2023-01-04
Enamine
EN300-118299-1000mg
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95.0%
1000mg
$384.0 2023-10-03
1PlusChem
1P01A35H-250mg
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95%
250mg
$288.00 2023-12-26
A2B Chem LLC
AV49461-1g
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 >95%
1g
$335.00 2024-04-20
1PlusChem
1P01A35H-50mg
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95%
50mg
$167.00 2023-12-26
1PlusChem
1P01A35H-5g
5-methyl-2-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
1153734-86-1 95%
5g
$1443.00 2023-12-26

5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid 関連文献

5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acidに関する追加情報

Introduction to 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid (CAS No. 1153734-86-1)

5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1153734-86-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazole carboxylic acid class, a structural motif known for its broad spectrum of biological activities. The presence of a trifluoromethyl group and a methyl substituent on the phenyl ring introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural features of 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid contribute to its potential as an intermediate in the synthesis of biologically active molecules. The imidazole core is a privileged structure in medicinal chemistry, frequently observed in drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The carboxylic acid functionality at the 4-position provides a site for further derivatization, enabling the creation of diverse analogs with tailored pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of fluorinated aromatic compounds in enhancing drug-like characteristics such as lipophilicity, metabolic stability, and binding affinity. The trifluoromethyl group, in particular, is renowned for its ability to modulate these properties, often improving pharmacokinetic profiles. This has spurred interest in developing novel compounds like 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid as building blocks for next-generation therapeutics.

In the context of contemporary research, there is growing evidence suggesting that imidazole derivatives exhibit promising activities against various biological targets. For instance, studies have demonstrated that imidazole-based compounds can interact with enzymes and receptors involved in metabolic pathways relevant to metabolic syndrome and neurodegenerative diseases. The specific substitution pattern of 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid positions it as a candidate for further exploration in these areas.

The synthesis of this compound involves multi-step organic transformations, requiring precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired framework efficiently. These approaches align with modern trends in synthetic organic chemistry aimed at reducing environmental impact while improving scalability.

From a pharmaceutical perspective, the carboxylic acid moiety in 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid offers opportunities for salt formation, which can enhance solubility and bioavailability—critical factors in drug formulation. Additionally, the presence of both methyl and trifluoromethyl groups allows for fine-tuning of physicochemical properties through structural modifications. Such flexibility is highly valued in medicinal chemistry pipelines where lead optimization is a key step.

Recent publications have begun to explore the pharmacological potential of fluorinated imidazoles. For example, researchers have investigated analogs with similar scaffolds in the quest for novel antiviral agents. The electron-withdrawing nature of the trifluoromethyl group can influence electronic distributions across the molecule, potentially affecting interactions with biological targets. This underscores the importance of studying compounds like 5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid within a mechanistic framework to understand their mode of action.

The compound’s utility extends beyond academic research; it serves as a valuable resource for industrial chemists engaged in drug development programs. Pharmaceutical companies often screen such intermediates to identify candidates with therapeutic promise before advancing them into clinical trials. The growing emphasis on fluorinated compounds in drug design reflects their proven efficacy in improving drug properties and efficacy.

In summary,5-methyl-2-3-(trifluoromethyl)phenyl-1H-imidazole-4-carboxylic acid (CAS No. 1153734-86-1) represents a compelling example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of substituents makes it an attractive scaffold for further chemical exploration and biological evaluation. As research continues to uncover new applications for imidazole derivatives,5-methyl-substituted analogs are likely to play an increasingly significant role in addressing unmet medical needs.

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